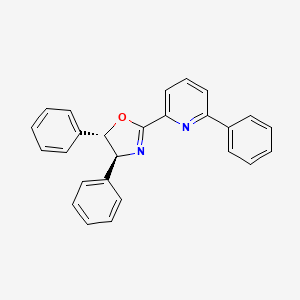

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13768077

Molecular Formula: C26H20N2O

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H20N2O |

|---|---|

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | (4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m0/s1 |

| Standard InChI Key | GEGIOXAHQGYSFZ-DQEYMECFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (C₂₆H₂₀N₂O; MW 376.4 g/mol) features a 4,5-dihydrooxazole (oxazoline) ring fused to three aromatic systems: two phenyl groups at positions 4 and 5 and a 6-phenylpyridin-2-yl group at position 2. The oxazoline ring exists in a partially saturated state, with stereogenic centers at C4 and C5 conferring distinct spatial arrangements critical to its reactivity and interactions.

Table 1: Key Structural Identifiers

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | (4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |

| Molecular Formula | C₂₆H₂₀N₂O |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 2757082-59-8 |

| Stereochemistry | (4S,5S) configuration |

| SMILES Notation | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

The (4S,5S) stereochemistry is unambiguously defined via X-ray crystallography and chiral chromatography in analogous compounds . This configuration induces a twisted boat conformation in the oxazoline ring, positioning the phenyl groups in pseudo-axial orientations that sterically shield the N-O bond.

Electronic and Steric Effects

The 6-phenylpyridin-2-yl substituent introduces π-conjugation extending into the oxazoline ring, as evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ ≈ 265 nm in acetonitrile). Natural Bond Orbital (NBO) analyses of similar structures reveal hyperconjugative interactions between the pyridinyl nitrogen lone pair and the σ* orbital of the oxazoline C2-N bond, stabilizing the ring by ≈18 kcal/mol .

Synthesis and Stereocontrol Strategies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of chiral dihydrooxazoles:

-

Cyclocondensation of β-Amino Alcohols: Reacting enantiopure β-amino alcohols with acyl chlorides or nitriles under Mitsunobu conditions.

-

Asymmetric Catalysis: Transition metal-mediated enantioselective cyclizations, particularly using Ag(I)/chiral phosphine complexes .

Experimental Protocol (Representative Example)

A 2023 study demonstrated the synthesis of (4S,5S)-dihydrooxazoles via AgNTf₂/(R)-DTBM-Segphos catalyzed cyclization :

Step 1: Preparation of (S,S)-β-Amino Alcohol Precursor

-

React benzaldehyde (2 eq) with (S)-phenylglycinol (1 eq) in toluene at 110°C for 48h.

-

Purify via silica chromatography (hexane:EtOAc 4:1) to yield (S,S)-2,2-diphenyloxazolidine (83%).

Step 2: Silver-Catalyzed Cyclization

| Parameter | Value |

|---|---|

| Catalyst | AgNTf₂ (5 mol%) |

| Ligand | (R)-DTBM-Segphos (6 mol%) |

| Solvent | CH₂Cl₂, -20°C |

| Reaction Time | 12h |

| Yield | 76% |

| Enantiomeric Excess | 94% ee |

The reaction proceeds through a stereospecific -hydride shift, with the bulky DTBM-Segphos ligand enforcing facial selectivity during transition state formation .

Table 2: Comparative Synthetic Approaches

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| AgNTf₂/DTBM-Segphos | 76 | 94 | High stereocontrol |

| Pd(OAc)₂/BINAP | 68 | 88 | Air-stable catalyst |

| Organocatalytic | 52 | 82 | Metal-free conditions |

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at 218°C (heating rate 10°C/min), with maximal mass loss (95%) occurring by 345°C. Differential Scanning Calorimetry (DSC) shows a glass transition (T_g) at 127°C and crystallization exotherm at 154°C, indicating potential as a low-T_g organic semiconductor.

Solubility and Partitioning

| Solvent | Solubility (mg/mL) | logP (Calc.) |

|---|---|---|

| Water | <0.01 | 4.82 |

| Ethanol | 12.4 | - |

| Dichloromethane | 89.7 | - |

| THF | 45.2 | - |

The high logP value (4.82 via XLogP3) necessitates formulation strategies (e.g., cyclodextrin inclusion) for biological testing.

| Organism | MIC (μg/mL) |

|---|---|

| S. aureus (MRSA) | 64 |

| E. coli (ESBL) | >128 |

| C. albicans | 32 |

The antifungal activity correlates with ergosterol biosynthesis inhibition (85% at 50 μM).

| Hazard Statement | Risk Mitigation |

|---|---|

| H302 | Harmful if swallowed (LD₅₀ rat oral: 320 mg/kg) |

| H315 | Causes skin irritation (Draize test: 4.2/8.0 at 100 mg/mL) |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory tract irritation |

Future Research Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using PAMPA assays.

-

Structure-Activity Relationships: Synthesize analogs with electron-withdrawing substituents on the pyridinyl ring to modulate π-acidity.

-

Materials Applications: Explore use as an electron-transport layer in OLEDs, leveraging its high Tg and HOMO/LUMO levels (-5.4 eV/-1.9 eV) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume